molecular formula C30BF21 B12578259 Tris(2,3,4,5,6,7,8-heptafluoronaphthalen-1-yl)borane CAS No. 190282-03-2

Tris(2,3,4,5,6,7,8-heptafluoronaphthalen-1-yl)borane

Cat. No.: B12578259
CAS No.: 190282-03-2
M. Wt: 770.1 g/mol
InChI Key: SRSUADNYIFOSLP-UHFFFAOYSA-N
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Description

Tris(2,3,4,5,6,7,8-heptafluoronaphthalen-1-yl)borane: is a highly fluorinated organoboron compound. It is known for its unique chemical properties, which make it a valuable reagent in various chemical reactions, particularly in the field of organic synthesis. The presence of multiple fluorine atoms enhances its reactivity and stability, making it an important compound in both academic research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tris(2,3,4,5,6,7,8-heptafluoronaphthalen-1-yl)borane typically involves the reaction of boron trihalides with heptafluoronaphthalene derivatives. One common method is the reaction of boron trichloride with 2,3,4,5,6,7,8-heptafluoronaphthalene in the presence of a suitable solvent and catalyst. The reaction is usually carried out under an inert atmosphere to prevent any unwanted side reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize impurities .

Scientific Research Applications

Chemistry: Tris(2,3,4,5,6,7,8-heptafluoronaphthalen-1-yl)borane is widely used in organic synthesis as a reagent for hydroboration and as a Lewis acid catalyst. Its unique reactivity makes it valuable for the synthesis of complex organic molecules .

Biology and Medicine: In biological research, this compound is used to study the interactions between boron-containing compounds and biological molecules. Its ability to form stable complexes with various biomolecules makes it a useful tool in medicinal chemistry .

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its stability and reactivity make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of Tris(2,3,4,5,6,7,8-heptafluoronaphthalen-1-yl)borane is primarily based on its ability to act as a Lewis acid. The electron-deficient boron center can accept electron pairs from Lewis bases, forming stable adducts. This property is exploited in various catalytic processes, where the compound facilitates the formation of new chemical bonds by stabilizing reaction intermediates .

Comparison with Similar Compounds

Uniqueness: Tris(2,3,4,5,6,7,8-heptafluoronaphthalen-1-yl)borane is unique due to the high degree of fluorination on the naphthalene rings, which enhances its stability and reactivity. This makes it particularly valuable in applications requiring robust and efficient Lewis acid catalysts .

Properties

CAS No.

190282-03-2

Molecular Formula

C30BF21

Molecular Weight

770.1 g/mol

IUPAC Name

tris(2,3,4,5,6,7,8-heptafluoronaphthalen-1-yl)borane

InChI

InChI=1S/C30BF21/c32-10-1-4(16(38)28(50)25(10)47)13(35)22(44)19(41)7(1)31(8-2-5(14(36)23(45)20(8)42)17(39)29(51)26(48)11(2)33)9-3-6(15(37)24(46)21(9)43)18(40)30(52)27(49)12(3)34

InChI Key

SRSUADNYIFOSLP-UHFFFAOYSA-N

Canonical SMILES

B(C1=C2C(=C(C(=C1F)F)F)C(=C(C(=C2F)F)F)F)(C3=C4C(=C(C(=C3F)F)F)C(=C(C(=C4F)F)F)F)C5=C6C(=C(C(=C5F)F)F)C(=C(C(=C6F)F)F)F

Origin of Product

United States

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